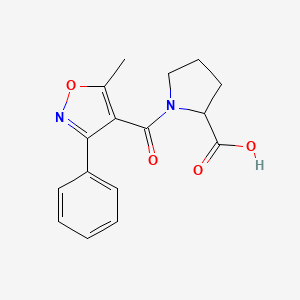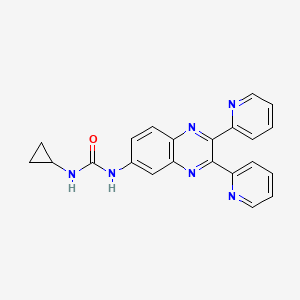
1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)pyrrolidine-2-carboxylic acid
Overview
Description
1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes a pyrrolidine ring attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions involving appropriate pyrrolidine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. For example, the use of manganese dioxide in a packed reactor for the oxidative aromatization of oxazolines to oxazoles has been reported .
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions include oxidized oxazole derivatives, reduced pyrrolidine derivatives, and substituted carboxylic acid derivatives .
Scientific Research Applications
1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)pyrrolidine-2-carboxylic acid is unique due to its combination of an oxazole ring with a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-10-13(14(17-22-10)11-6-3-2-4-7-11)15(19)18-9-5-8-12(18)16(20)21/h2-4,6-7,12H,5,8-9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPQMIWXOKDXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCCC3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-benzoyl-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4011467.png)
![2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE](/img/structure/B4011472.png)
![Methyl 2-cyclopentyl-3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropanoate](/img/structure/B4011474.png)


![methyl 4-({4-[1-(acetyloxy)propyl]-2-methoxyphenoxy}methyl)benzoate](/img/structure/B4011512.png)
![3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4011519.png)
![3-(5-methyl-2-thienyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4011525.png)
![1-(1,2-oxazol-3-ylmethyl)-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B4011529.png)
![2-(3-hydroxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B4011533.png)
![ethyl 5-(2,3-dimethoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4011540.png)
![ethyl 4-[2-(N-cyclohexyl-4-methylbenzenesulfonamido)acetyl]piperazine-1-carboxylate](/img/structure/B4011546.png)

